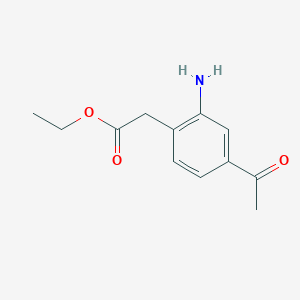
Ethyl2-(4-acetyl-2-aminophenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl2-(4-acetyl-2-aminophenyl)acetate is an organic compound with the molecular formula C12H15NO3 It is a derivative of phenylacetate and contains both an acetyl group and an amino group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl2-(4-acetyl-2-aminophenyl)acetate can be synthesized through several methods. One common approach involves the reaction of 4-acetyl-2-aminophenol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the synthesis of ethyl (4-acetyl-2-aminophenyl)acetate may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl2-(4-acetyl-2-aminophenyl)acetate undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Substitution: Electrophilic reagents like bromine (Br2) or nitrating agents (HNO3/H2SO4).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Ethyl2-(4-acetyl-2-aminophenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl (4-acetyl-2-aminophenyl)acetate involves its interaction with specific molecular targets. The acetyl group can participate in acetylation reactions, modifying proteins and other biomolecules. The amino group can form hydrogen bonds and interact with active sites of enzymes, influencing their activity.
Comparación Con Compuestos Similares
Ethyl2-(4-acetyl-2-aminophenyl)acetate can be compared with other similar compounds such as:
Ethyl 4-aminophenylacetate: Lacks the acetyl group, leading to different reactivity and applications.
4-Acetyl-2-aminophenol: Lacks the ethyl ester group, affecting its solubility and chemical behavior.
Phenylacetate derivatives: Varying substituents on the benzene ring can lead to diverse chemical properties and applications.
Propiedades
Fórmula molecular |
C12H15NO3 |
|---|---|
Peso molecular |
221.25 g/mol |
Nombre IUPAC |
ethyl 2-(4-acetyl-2-aminophenyl)acetate |
InChI |
InChI=1S/C12H15NO3/c1-3-16-12(15)7-10-5-4-9(8(2)14)6-11(10)13/h4-6H,3,7,13H2,1-2H3 |
Clave InChI |
ZQXPNKGMRHQXLR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=C(C=C(C=C1)C(=O)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


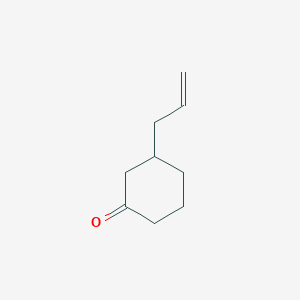
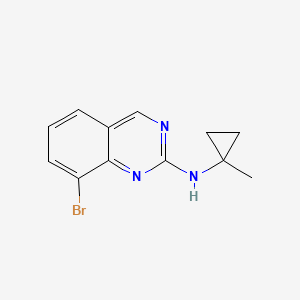

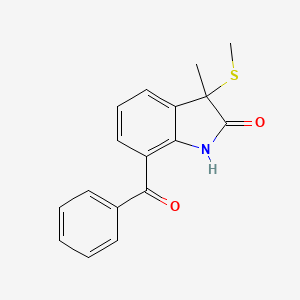
![N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-N-methylacetamide](/img/structure/B8452580.png)
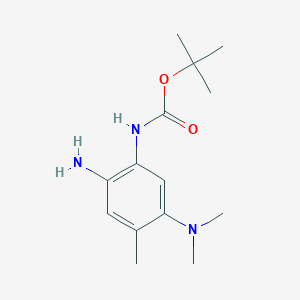
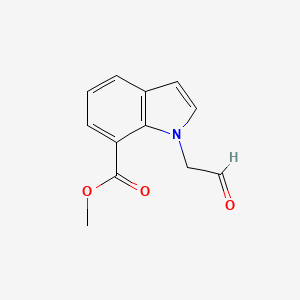
![(2-Chloro-3'-fluoro-5-methoxy-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B8452593.png)
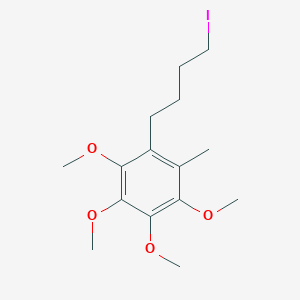
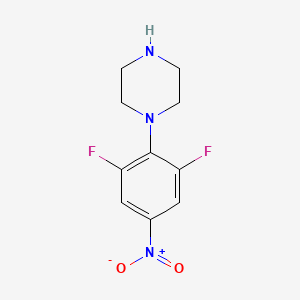
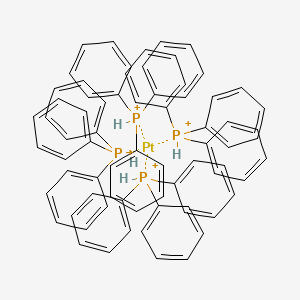
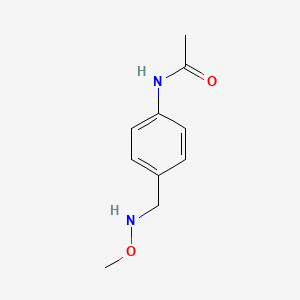
![[[(3-Nitrophenyl)amino]carbonyl]aminoacetic acid methyl ester](/img/structure/B8452652.png)
![tert-Butyl[(2-iodophenyl)methoxy]dimethylsilane](/img/structure/B8452655.png)
